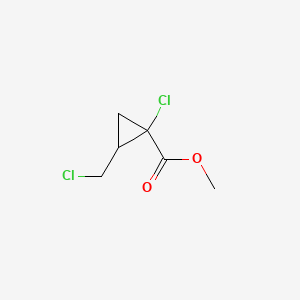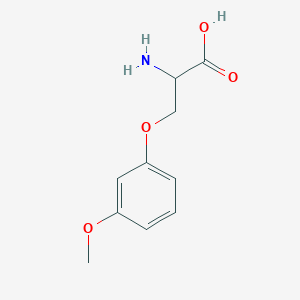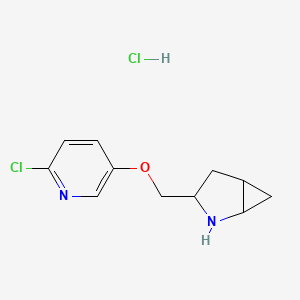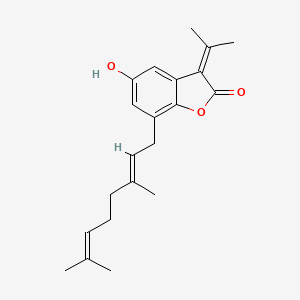
(3-Methyloxolan-2-YL)methanesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methyloxolan-2-YL)methanesulfonyl chloride is a chemical compound with the molecular formula C6H11ClO3S and a molecular weight of 198.67 g/mol . It is also known by its IUPAC name, (2S,3R)-3-methyltetrahydrofuran-2-yl)methanesulfonyl chloride . This compound is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyloxolan-2-YL)methanesulfonyl chloride typically involves the reaction of (3-Methyloxolan-2-YL)methanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
(3-Methyloxolan-2-YL)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, this compound can hydrolyze to form (3-Methyloxolan-2-YL)methanesulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Bases: Pyridine and triethylamine are often used to neutralize the hydrochloric acid formed during the reaction.
Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are used to maintain anhydrous conditions.
Major Products
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
科学研究应用
(3-Methyloxolan-2-YL)methanesulfonyl chloride has several applications in scientific research:
作用机制
The mechanism of action of (3-Methyloxolan-2-YL)methanesulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group by various nucleophiles. This leads to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile used . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions.
相似化合物的比较
Similar Compounds
Methanesulfonyl Chloride: A simpler analog with a similar reactivity profile but lacking the oxolane ring.
(2-Chloroethyl)methanesulfonyl Chloride: Contains a chloroethyl group instead of the oxolane ring.
(2-Methyloxolan-2-YL)methanesulfonyl Chloride: Similar structure but with a different substitution pattern on the oxolane ring.
Uniqueness
(3-Methyloxolan-2-YL)methanesulfonyl chloride is unique due to the presence of the oxolane ring, which imparts specific steric and electronic properties to the compound. This makes it a valuable reagent in organic synthesis for the preparation of complex molecules with specific functional groups .
属性
分子式 |
C6H11ClO3S |
|---|---|
分子量 |
198.67 g/mol |
IUPAC 名称 |
(3-methyloxolan-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H11ClO3S/c1-5-2-3-10-6(5)4-11(7,8)9/h5-6H,2-4H2,1H3 |
InChI 键 |
WEAYCXRZZIOPAO-UHFFFAOYSA-N |
规范 SMILES |
CC1CCOC1CS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![rac-(2R,5S)-5-[(morpholin-4-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis](/img/structure/B12305680.png)
![(alphaS)-alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3'-fluoro[1,1'-biphenyl]-4-propanoic acid](/img/structure/B12305688.png)
![(2S)-3-Methyl-2-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}butanoic acid](/img/structure/B12305695.png)


![3-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-N-[3-(4-phenoxyphenyl)-1-[1-(prop-2-enoyl)piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanamide](/img/structure/B12305700.png)
![N'-(5-chloropyridin-2-yl)-N-[4-(dimethylcarbamoyl)-2-[(5-methyl-5-oxido-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-ium-2-carbonyl)amino]cyclohexyl]oxamide](/img/structure/B12305704.png)


![7-[2,6-Dimethyl-8-(2-methyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B12305715.png)
